
2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole
説明
2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C4H5BrN2O and its molecular weight is 177 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole is a member of the oxadiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antibacterial, antifungal, anti-inflammatory, and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The oxadiazole ring is characterized by the presence of nitrogen atoms within a five-membered heterocyclic structure. The synthesis of this compound typically involves the reaction of appropriate hydrazides with carbonyl compounds under acidic or basic conditions. The resulting compound can be purified through recrystallization or chromatography.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies. The following sections summarize key findings related to its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|
Escherichia coli | 50 | Gentamicin | 10 |
Klebsiella pneumoniae | 75 | Gentamicin | 10 |
Staphylococcus aureus | 100 | Gentamicin | 10 |
Bacillus cereus | 150 | Gentamicin | 10 |
The compound showed particularly strong activity against Escherichia coli and Klebsiella pneumoniae, suggesting its potential use in treating infections caused by these pathogens .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary results indicate moderate effectiveness against common fungal strains such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using the disk diffusion method.
Fungal Strain | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |
---|---|---|---|
Candida albicans | 15 | Fluconazole | 20 |
Aspergillus niger | 12 | Amphotericin B | 25 |
These findings indicate that while the compound exhibits antifungal properties, it may not be as potent as established antifungal agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were investigated through in vitro assays measuring the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The compound demonstrated selective inhibition of COX-2 over COX-1.
Enzyme | IC50 (µM) |
---|---|
COX-1 | >50 |
COX-2 | 12 |
This selective inhibition suggests potential therapeutic benefits in conditions characterized by inflammation without affecting gastric mucosa as much as non-selective NSAIDs .
Anticancer Activity
The anticancer potential of this compound has been explored against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 18 |
A549 | 22 |
HeLa | 30 |
Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways .
科学的研究の応用
Synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole
The synthesis of this compound typically involves the bromination of 5-methyl-1,3,4-oxadiazole or related precursors. The compound can be synthesized using various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The general reaction pathway includes the use of brominating agents under controlled conditions to ensure high purity and yield.
Antibacterial Activity
this compound exhibits promising antibacterial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles possess a wide range of biological activities including antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, the compound has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at certain concentrations compared to standard antibiotics like gentamicin .
Anticancer Potential
Recent research highlights the anticancer potential of oxadiazole derivatives. In vitro studies have evaluated their efficacy against various cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). These studies indicate that compounds containing the oxadiazole scaffold can induce apoptosis and cell cycle arrest in cancer cells. Specifically, this compound derivatives showed significant cytotoxicity against these cell lines with mechanisms involving inhibition of key growth factors .
Anti-inflammatory Properties
Research has also indicated that oxadiazole derivatives exhibit anti-inflammatory effects. In vivo studies demonstrated that certain derivatives could reduce paw swelling in rats induced by carrageenan, comparable to standard anti-inflammatory drugs like indomethacin. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
特性
IUPAC Name |
2-(bromomethyl)-5-methyl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKQXJMTMAVUTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944059-14-7 | |
Record name | 2-(bromomethyl)-5-methyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。